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Cyclobutane-1,1-diamine

Cat. No.: B14247056
CAS No.: 185670-91-1
M. Wt: 86.14 g/mol
InChI Key: XRLHAJCIEMOBLT-UHFFFAOYSA-N
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Description

Contextualization of Cyclobutane-1,1-diamine within Alicyclic Diamine Chemistry

Alicyclic diamines are a class of organic compounds characterized by the presence of two amino groups attached to a non-aromatic, cyclic hydrocarbon framework. wikipedia.orgacs.org These structures are significant in various fields of chemistry, serving as versatile building blocks for polymers, ligands in coordination chemistry, and key structural motifs in pharmacologically active molecules. wikipedia.orgacs.orgbasf.com The conformational rigidity imparted by the cyclic scaffold makes them particularly valuable in drug discovery for creating sterically constrained molecules that can bind to biological targets with high specificity. acs.orgacs.org

Within this broad class, cyclobutane (B1203170) diamines represent a unique subset due to the inherent properties of the four-membered ring. nih.gov this compound, the subject of this article, is distinguished by its geminal (or gem-) substitution pattern, where both amino groups are attached to the same carbon atom of the cyclobutane ring. This arrangement is less common than the vicinal (1,2-) or 1,3-disubstituted isomers and imparts distinct chemical characteristics. wikipedia.org While other alicyclic diamines like the isomers of cyclohexanediamine (B8721093) are well-studied, the strained cyclobutane system in this compound offers a different three-dimensional structure and reactivity profile, making it a topic of specialized research interest. acs.orgnih.gov

Unique Structural Attributes and Research Significance of the Geminal Diamine Motif

The defining feature of this compound is the fusion of a geminal diamine moiety with a cyclobutane ring. The geminal diamine group itself is a noteworthy structural element; such compounds are often intermediates in chemical reactions, for example, in the formation of imines. wikipedia.orgnih.gov The stability of geminal diamines can vary, but they are crucial scaffolds in a range of bioactive compounds and natural products. rsc.org

The cyclobutane ring imposes significant geometric constraints and ring strain, which profoundly influences the molecule's properties. nih.govsolubilityofthings.com Key attributes arising from this unique combination include:

Bond Angles and Strain: The internal carbon-carbon bond angles in a cyclobutane ring are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. solubilityofthings.com This angle strain makes the ring more reactive compared to larger cycloalkanes like cyclopentane (B165970) or cyclohexane (B81311). solubilityofthings.com

Conformational Rigidity: The cyclobutane ring is not perfectly flat but exists in a puckered conformation. nih.gov This puckering, combined with the geminal substitution, restricts the conformational freedom of the amino groups, which is a desirable trait in the design of ligands and pharmaceutical agents seeking specific spatial arrangements. acs.org

Stereoelectronic Effects: The placement of two nitrogen atoms on the same carbon atom creates specific stereoelectronic effects. The lone pairs of electrons on the nitrogen atoms can interact, and their orientation relative to the cyclobutane ring framework can influence the molecule's basicity and nucleophilicity.

The research significance of the this compound motif lies in its potential as a bioisostere or a rigid scaffold in medicinal chemistry. researchgate.net The related compound, 1,1-cyclobutanedicarboxylic acid, is a well-known component of the anticancer drug Carboplatin, highlighting the utility of the 1,1-disubstituted cyclobutane core in creating effective therapeutic agents. ijcce.ac.irresearchgate.net The diamine version offers a different set of functional groups for creating derivatives, for example, by forming complexes with transition metals or by incorporation into larger organic structures. acs.org

Historical Development of Cyclobutane Chemistry Relevant to 1,1-Diamine Structures

The history of cyclobutane chemistry began over a century ago, with the first synthesis of the parent cyclobutane compound reported in 1907. nih.govwikipedia.orgru.nl Early work focused on understanding the structure and reactivity of this strained carbocycle. solubilityofthings.com For many years, the synthesis of cyclobutane derivatives was challenging, which limited their application.

The development of new synthetic methods, particularly [2+2] cycloaddition reactions, has made cyclobutane-containing building blocks more accessible. researchgate.net This has spurred interest in their use in various fields, including medicinal chemistry and materials science. solubilityofthings.comru.nl The exploration of functionalized cyclobutanes, such as those bearing amino groups, is a more recent development. Much of the research has focused on 1,2- and 1,3-diaminocyclobutanes, which have been investigated as sterically constrained building blocks for drug discovery. acs.orgacs.orgnih.gov

The specific study of geminal diamines attached to a cyclobutane ring is an even more specialized area. The synthesis of geminal diamines can be challenging, and their stability can be an issue. wikipedia.orgrsc.org However, modern synthetic strategies, including photo-induced reactions, are providing new pathways to construct these motifs. rsc.org The interest in this compound and its derivatives is driven by the continued search for novel three-dimensional chemical structures that can provide unique pharmacological or material properties, building on the foundation laid by related structures like Carboplatin. nih.govijcce.ac.ir

Data Tables

Table 1: Physicochemical Properties of Cyclobutane and Related Diamines

Compound Molecular Formula Molar Mass ( g/mol ) Key Structural Feature
Cyclobutane C₄H₈ 56.11 Parent four-membered carbocycle wikipedia.org
This compound C₄H₁₀N₂ 86.14 Geminal diamine on a cyclobutane ring chemsrc.com
Cyclobutane-1,2-diamine (B8145468) C₄H₁₀N₂ 86.14 Vicinal diamine on a cyclobutane ring nih.gov
Cyclobutane-1,3-diamine (B1322089) C₄H₁₀N₂ 86.14 1,3-diamine on a cyclobutane ring

Table 2: Mentioned Compounds

Compound Name
1,1-cyclobutanedicarboxylic acid
1,2-diaminocyclobutane
1,3-diaminocyclobutane
Carboplatin
Cyclobutane
This compound
Cyclohexanediamine
Cyclopentane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2 B14247056 Cyclobutane-1,1-diamine CAS No. 185670-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185670-91-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

cyclobutane-1,1-diamine

InChI

InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2

InChI Key

XRLHAJCIEMOBLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclobutane 1,1 Diamine and Its Analogues

Direct Synthesis Approaches to Cyclobutane-1,1-diamine

Direct methods for synthesizing this compound typically start from a pre-formed cyclobutane (B1203170) ring, most commonly cyclobutanone (B123998). These strategies involve the direct introduction of two amino groups onto the same carbon atom.

Ammonolysis and Reductive Amination Strategies

Reductive amination of ketones is a cornerstone of amine synthesis, and its application to cyclobutanone provides a direct route to the corresponding diamine. This process generally involves the reaction of a ketone with ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the amine. The synthesis of primary amines through this method is particularly attractive due to the ready availability of ammonia. d-nb.info

The direct reductive amination of cyclobutanone with ammonia and hydrogen in the presence of a catalyst is a potential pathway. google.com Catalytic systems, particularly those based on earth-abundant metals like iron, have been developed for the reductive amination of a wide variety of ketones and aldehydes. d-nb.info For instance, an iron-based catalyst on an N-doped SiC support has demonstrated high efficacy and functional group tolerance, using aqueous ammonia as the nitrogen source. d-nb.info Another approach involves using reagents like sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent for the reductive amination of ketones. organic-chemistry.org

Ammonolysis, the nucleophilic substitution reaction with ammonia, is another direct method. While widely used for converting alkyl halides to amines, its application to ketones is less direct and often proceeds under harsher conditions, such as high temperatures and pressures, which can be seen in the synthesis of ethylenediamine (B42938) from dichloroethane. ijcce.ac.ir For cyclobutanone, this would likely involve conditions that favor the formation of the geminal diamine over other products.

Method Starting Material Reagents Key Features Reference
Catalytic Reductive AminationCyclobutanoneAmmonia, H₂, Fe-catalystUtilizes earth-abundant metal; tolerant of various functional groups. d-nb.info
Chemical Reductive AminationCyclobutanoneAmmonia, NaBH(OAc)₃Mild and selective; tolerates acid-sensitive functional groups. organic-chemistry.org
High-Pressure AmmonolysisCyclobutanoneAmmoniaRequires high temperature and pressure. ijcce.ac.ir

Hydrochloride Salt Formation Methodologies

The isolation and purification of diamines are often facilitated by converting them into their more stable and crystalline hydrochloride salts. This is a standard procedure in organic synthesis. The free diamine, which may be an oil or a low-melting solid, is treated with hydrochloric acid to precipitate the dihydrochloride (B599025) salt.

A common method involves dissolving the crude amine product in a suitable solvent and adding a solution of hydrochloric acid. For instance, in the synthesis of cyclobutylamine (B51885), the final distillate is collected in a receiver containing hydrochloric acid. orgsyn.org Alternatively, a deprotection step using HCl can directly yield the hydrochloride salt. This is seen in syntheses where an amine is protected as a carbamate, and treatment with HCl in a solvent like methanol (B129727) or dioxane removes the protecting group and forms the salt simultaneously. The resulting salt can then be purified by recrystallization. Careful control of pH and temperature (often between 0–25°C) is crucial for maximizing yield and purity.

Indirect Synthetic Pathways via Cyclobutane Ring Construction

Indirect methods involve constructing the cyclobutane ring with functional groups that can be subsequently converted into the desired geminal diamine moiety. These multi-step sequences offer flexibility and control over the substitution pattern of the final product.

Classical Malonate Alkylation Chemistry for Geminal Cyclobutane Formation

A robust and classical approach to forming the cyclobutane ring with a geminal dicarboxylate substitution involves the malonic ester synthesis. acs.orgenamine.net This strategy is foundational for producing cyclobutane-1,1-dicarboxylic acid, a key precursor to this compound. sigmaaldrich.com

The synthesis begins with the alkylation of diethyl malonate with a 1,3-dihalopropane, such as trimethylene dibromide or trimethylene chlorobromide. orgsyn.org The reaction is typically carried out in the presence of a base like sodium ethoxide. This process first forms an intermediate bromoester, which then undergoes a highly favored intramolecular cyclization to yield diethyl 1,1-cyclobutanedicarboxylate.

Once the diethyl 1,1-cyclobutanedicarboxylate is obtained, it is hydrolyzed to cyclobutane-1,1-dicarboxylic acid. sigmaaldrich.com This dicarboxylic acid can then be converted into the target diamine through rearrangements like the Curtius or Hofmann rearrangement. nih.govwikipedia.org

Curtius Rearrangement : The dicarboxylic acid is converted to a diacyl azide (B81097), which upon heating, rearranges to a diisocyanate. Subsequent hydrolysis yields this compound. nih.govorganic-chemistry.org This method is known for its tolerance of various functional groups and retention of stereochemistry. nih.gov

Hofmann Rearrangement : The dicarboxylic acid is first converted to the corresponding cyclobutane-1,1-dicarboxamide. google.com Treatment of the diamide (B1670390) with a reagent like bromine in sodium hydroxide (B78521) solution initiates the rearrangement to an isocyanate intermediate, which is then hydrolyzed to the primary amine, having lost a carbon atom as carbon dioxide. wikipedia.orgnrochemistry.compharmdguru.com

Step Reaction Reagents Product Reference
1Malonate AlkylationDiethyl malonate, 1,3-dihalopropane, NaOEtDiethyl 1,1-cyclobutanedicarboxylate orgsyn.org,
2HydrolysisAcid or BaseCyclobutane-1,1-dicarboxylic acid sigmaaldrich.com
3aCurtius RearrangementAcyl azide formation, Heat, H₂OThis compound nih.gov, organic-chemistry.org
3bHofmann RearrangementAmide formation, Br₂, NaOH, H₂OThis compound google.com, wikipedia.org

Stereoselective Ring Contraction of Heterocycles (e.g., Pyrrolidines)

An innovative and stereoselective strategy for synthesizing substituted cyclobutanes involves the ring contraction of readily available pyrrolidine (B122466) precursors. acs.orgnih.govntu.ac.uk This method, mediated by iodonitrene chemistry, allows for the stereospecific conversion of pyrrolidines into cyclobutanes, preserving the stereochemistry of the starting material. acs.orgnih.gov The reaction is particularly valuable for creating multisubstituted and spirocyclic cyclobutane structures that are otherwise difficult to access. acs.orgacs.org

The process is initiated by treating a pyrrolidine with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and an ammonia source like ammonium (B1175870) carbamate. nih.gov This combination generates a reactive iodonitrene species in situ, which facilitates the transformation. acs.orgnih.gov

Nitrogen Extrusion from 1,1-Diazene Intermediates

The mechanism of the pyrrolidine ring contraction proceeds through a key 1,1-diazene intermediate. nih.govnih.gov The proposed reaction pathway involves the following steps: acs.orgacs.org

Electrophilic Amination : The in situ generated iodonitrene species transfers a nitrogen atom to the pyrrolidine, forming a reactive 1,1-diazene intermediate. acs.orgacs.org

Nitrogen Extrusion : This 1,1-diazene is unstable and undergoes extrusion of molecular nitrogen (N₂). This step is the rate-determining step of the transformation, with a significant energy barrier. nih.govresearchgate.net The extrusion process generates a short-lived 1,4-biradical intermediate. acs.orgnih.gov

Ring Closure : The resulting singlet 1,4-biradical rapidly collapses via intramolecular C-C bond formation. acs.org This cyclization is typically barrierless and occurs stereoretentively, meaning the stereochemistry of the substituents on the original pyrrolidine ring is maintained in the final cyclobutane product. nih.gov

A competitive pathway to ring closure is the β-fragmentation of the 1,4-biradical, which can lead to the formation of alkene byproducts. acs.orgacs.org The stereospecificity of this ring contraction makes it a powerful tool for the synthesis of complex and stereochemically rich cyclobutane analogues. acs.org

Intermediate Process Key Features Reference
IodonitreneIn situ generationFormed from PIDA and an ammonia source. nih.gov, acs.org
1,1-DiazeneReactive intermediateFormed by nitrogen transfer to the pyrrolidine. nih.gov, nih.gov
1,4-BiradicalShort-lived speciesGenerated via N₂ extrusion from the 1,1-diazene. acs.org, acs.org
Enantioselective Organocatalytic and Photochemical Approaches to Ring Formation

The construction of the cyclobutane scaffold with high enantioselectivity is a significant challenge in organic synthesis. Organocatalysis and photochemical methods have emerged as powerful tools to achieve this goal.

Organocatalytic [2+2] Cycloadditions:

Organocatalysis offers a metal-free approach to chiral cyclobutane synthesis. nih.govrsc.orgrsc.org These reactions often rely on the formation of chiral enamines or iminium ions to induce stereoselectivity. rsc.orgrsc.orgmdpi.com For instance, the reaction of enals and nitroalkenes, leveraging dienamine catalysis, has been a successful strategy for [2+2] cycloaddition. rsc.org Similarly, a tandem iminium-enamine activation of enals has been developed for the enantioselective [2+2] cycloaddition of alkenes, yielding optically active 1-acyloxycyclobutanecarbaldehydes. mdpi.com Bifunctional acid-base catalysts, such as those incorporating thiourea (B124793), urea, squaramides, and cinchona alkaloids or chiral diamines, have also been employed to control stereochemistry in Michael additions onto cyclobutenes, a key step in the synthesis of substituted cyclobutanes. nih.gov

Key features of organocatalytic approaches include:

Cooperative Catalysis: Combining aminocatalysis with hydrogen-bonding activation has been shown to overcome challenges associated with formal [2+2] cycloadditions. nih.gov

Tandem Reactions: Vinylogous Friedel-Crafts alkylation followed by a formal [2+2] cycloaddition, activated by tandem iminium-enamine catalysis, can produce pyrrole-functionalized cyclobutanes with excellent stereocontrol. rsc.orgrsc.org

SOMO Catalysis: Singly occupied molecular orbital (SOMO) catalysis has been used for the enantioselective α-alkylation of cyclobutanone. mdpi.com

Photochemical [2+2] Cycloadditions:

Photochemical [2+2] cycloaddition is a classic and versatile method for constructing cyclobutane rings. acs.orgbaranlab.org This reaction typically involves the excitation of an olefin to a triplet state, which then undergoes a [2+2] cycloaddition with another ground-state olefin. baranlab.org The use of sensitizers like acetone (B3395972) or benzophenone (B1666685) is common to facilitate the population of the triplet state. baranlab.org

Recent advancements in this area include:

Copper(I) Catalysis: Copper(I) salts, such as CuOTf, can act as effective catalysts in [2+2] photocycloaddition reactions, allowing for excitation at longer wavelengths via metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). acs.org

Intramolecular Reactions: Intramolecular [2+2] photocycloadditions are particularly useful for synthesizing complex polycyclic systems. acs.orgacs.org For example, the synthesis of (-)-elecanacin utilized an intramolecular photochemical approach to construct its cyclobutane core. acs.org

Dual Catalysis: A dual-catalysis approach combining visible light photocatalysis with another catalytic cycle can enable enantioselective [2+2] photocycloadditions. nih.gov

The input of energy from light allows for the formation of strained ring systems that are often inaccessible through thermal methods. acs.org

Degradation Reactions of Substituted Cyclobutane Carboxylic Acids

The conversion of substituted cyclobutane carboxylic acids into the corresponding diamines is a crucial transformation for accessing compounds like this compound. Several classical degradation reactions are employed for this purpose, with the Hofmann, Curtius, and Schmidt rearrangements being the most prominent.

Hofmann Rearrangement:

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction typically proceeds by treating the amide with bromine and a strong base, like sodium hydroxide, to form an isocyanate intermediate in situ. wikipedia.org This intermediate is then hydrolyzed to the primary amine. wikipedia.org

A milder version of this reaction, often referred to as an "acidic Hofmann rearrangement," utilizes [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) to achieve the oxidative rearrangement of aliphatic amides to amines under mildly acidic conditions (pH 1-3). researchgate.netorgsyn.org This method has been successfully used to convert cyclobutanecarboxamide (B75595) to cyclobutylamine hydrochloride with complete retention of configuration. researchgate.netorgsyn.org More recently, N-bromoacetamide (NBA) in the presence of lithium hydroxide has been shown to be an efficient reagent for the Hofmann rearrangement of both aromatic and aliphatic amides, providing carbamates in high yields. organic-chemistry.org

Curtius Rearrangement:

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine, carbamate, or urea. wikipedia.orgnih.govorganic-chemistry.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon center. nih.gov

The acyl azide precursor is typically generated from a carboxylic acid or its derivatives. nih.gov One common one-pot procedure involves the use of diphenylphosphoryl azide (DPPA). nih.gov The rearrangement has been a key step in the synthesis of various bioactive molecules and natural products. nih.govnih.gov For example, it was employed in the synthesis of novel cis-1,3-disubstituted cyclobutyl-4-aminoimidazole inhibitors. nih.gov

Schmidt Reaction:

The Schmidt reaction provides another route to amines from carboxylic acids via an isocyanate intermediate, similar to the Curtius rearrangement. This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. While mechanistically related to the Curtius reaction, the Schmidt reaction directly converts the carboxylic acid without the need to first form an acyl halide or ester.

These degradation reactions have been instrumental in preparing cyclobutane diamines from their corresponding dicarboxylic acids, as demonstrated in early studies on cis- and trans-1,2-cyclobutanedicarboxylic acids. acs.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. This involves careful selection of catalytic systems, solvents, and temperature, as well as employing effective purification techniques.

The choice of catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of cyclobutane synthesis.

In rhodium-catalyzed asymmetric 1,4-additions to cyclobutenes, chiral diene ligands have demonstrated a significant influence on diastereoselectivity. rsc.org Electron-deficient ligands, for instance, can lead to high diastereoselectivity by promoting rapid protonation of the carbon-rhodium bond. rsc.org In contrast, many phosphine-containing ligands have shown to be ineffective for this specific transformation. rsc.org

For copper-catalyzed borylative cyclization of alkynes to form methylenecyclobutanes, N-heterocyclic carbene (NHC) ligands, such as IMes, have been found to be superior to other ligands like PPh₃ and xantphos, resulting in higher yields. rsc.org The steric and electronic properties of the ligand are crucial for both the regioselectivity of the borylcupration step and the efficiency of the subsequent ring-closure. rsc.org

In cobalt-catalyzed [2+2] cycloadditions, phosphino-oxazoline (PHOX) ligands have proven to be excellent for achieving high yields and enantioselectivities in the synthesis of cyclobutenes. nih.gov The choice of ligand can dramatically impact the course of the reaction, with some ligands leading to low reactivity or selectivity. nih.gov

The following table summarizes the effect of different ligands on various catalytic syntheses of cyclobutane derivatives.

Reaction TypeCatalyst SystemLigand TypeEffect on Reaction
Rhodium-catalyzed 1,4-addition[Rh(C₂H₄)₂Cl]₂Chiral Dienes (electron-deficient)High diastereoselectivity rsc.org
Rhodium-catalyzed 1,4-addition[Rh(C₂H₄)₂Cl]₂PhosphinesIneffective, trace product rsc.org
Copper-catalyzed borylative cyclizationCuCl/NaOᵗBuN-Heterocyclic Carbene (IMes)High yield rsc.org
Cobalt-catalyzed [2+2] cycloadditionCoBr₂Phosphino-oxazoline (PHOX)High yield and enantioselectivity nih.gov
Cobalt-catalyzed [2+2] cycloadditionCoBr₂BisphosphinesLow reactivity or selectivity nih.gov

Solvent and temperature are critical parameters that must be carefully controlled to achieve the desired outcome in the synthesis of this compound and its derivatives.

The choice of solvent can influence reaction rates, selectivity, and even the reaction pathway. For instance, in the Hofmann rearrangement using [I,I-bis(trifluoroacetoxy)iodo]benzene, a mixed aqueous-organic solvent system is employed to facilitate the reaction under mildly acidic conditions. researchgate.net In the purification of diamines by recrystallization, the polarity of the solvent is a key factor. Solvents like ethyl acetate, acetonitrile (B52724), or mixtures of alcohol and ether are often used. researchgate.net

Temperature control is equally important. In many stereoselective syntheses, low temperatures are crucial to prevent racemization. For copper-catalyzed borylative cyclization, reactions at 60 °C were found to be optimal, with higher or lower temperatures leading to decreased yields. rsc.org For the distillation of ethylene (B1197577) diamine, a common industrial diamine, specific temperature ranges are maintained at different stages of the process to ensure efficient separation from water and other impurities. google.com For example, the bottom of the initial distillation column is kept between 140°C and 190°C, while the head is maintained at 100°C to 130°C. google.com Subsequent distillation steps are often carried out under reduced pressure to lower the boiling points. google.com

The table below illustrates the impact of solvent and temperature on different aspects of diamine synthesis and purification.

ProcessSolventTemperatureEffect
Hofmann RearrangementMixed aqueous-organicNot specifiedEnables reaction under mild acid researchgate.net
Recrystallization of m-phenylenediaminen-butanol90°C then gradual coolingFormation of colorless crystals researchgate.net
Copper-catalyzed borylative cyclizationToluene60°COptimal yield rsc.org
Distillation of ethylene diamineNot applicable140-190°C (bottom), 100-130°C (head)Initial separation from water google.com
Distillation of ethylene diamineNot applicable60-85°C (reduced pressure)Final purification google.com

Achieving high purity is essential for the final diamine product. Several techniques are commonly employed, including recrystallization, distillation, and chromatography.

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude diamine is dissolved in a suitable hot solvent, and as the solution cools, the purified diamine crystallizes out, leaving impurities behind in the solvent. google.comresearchgate.net The choice of solvent is critical; for m-phenylenediamine, solvents like n-butanol have been used effectively. researchgate.net For hexamethylenediamine, hydrocarbons such as cyclohexane (B81311) are employed, with the process involving dissolving at elevated temperatures (30-60°C) and cooling to induce crystallization. google.com

Distillation: For liquid diamines, distillation is a primary purification method. This technique separates components of a liquid mixture based on differences in their boiling points. researchgate.netepo.org In the case of ethylene diamine, which forms an azeotrope with water, distillation is often carried out in the presence of an adjuvant like piperazine (B1678402) or under reduced pressure to break the azeotrope and achieve a low water content. google.comgoogle.com Multi-column distillation systems operating at different pressures can also be used for efficient water removal. wipo.int

Chromatography: Various chromatographic methods are powerful tools for purifying diamines, especially for removing structurally similar impurities.

Ion-Exchange Chromatography: This technique is effective for separating charged molecules and has been used in the purification of diamine oxidase. tandfonline.comnih.gov It is also employed to remove organic acid by-products from fermentation broths containing diamines. researchgate.net

Hydrophobic Interaction Chromatography: This method separates molecules based on their hydrophobicity and is another step used in the purification of diamine oxidase. tandfonline.comnih.gov

Size-Exclusion Chromatography: Also known as gel filtration, this technique separates molecules based on their size and is used for both purification and molecular weight determination of diamines and related enzymes. tandfonline.comnih.govinstm-bulletin.tn

Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic process that can be used for the large-scale purification of amino acids and diamines. google.com

These purification techniques can be used individually or in combination to achieve the desired level of purity for the final diamine product. tandfonline.comnih.govresearchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of Cyclobutane 1,1 Diamine

Nucleophilic Reactivity of Geminal Amino Groups

The geminal amino groups in cyclobutane-1,1-diamine are the primary sites of its nucleophilic character, readily participating in reactions with a variety of electrophilic species. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

Substitution Reactions with Electrophilic Species

The lone pairs of electrons on the nitrogen atoms of the amino groups allow them to act as potent nucleophiles, attacking electron-deficient centers. This leads to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: In the presence of a base, this compound reacts with acyl chlorides or anhydrides to form N-acylated derivatives. These reactions are typically high-yielding.

Alkylation: Reaction with alkyl halides in a polar aprotic solvent results in the formation of N-alkylated products. The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Reactions with Aldehydes and Ketones: The amino groups can undergo condensation reactions with aldehydes and ketones to form imines or, under reductive conditions (reductive amination), secondary amines.

Kinetic and mechanistic studies on related platinum complexes containing a cyclobutane-1,1-dicarboxylate (B1232482) ligand, which can be considered a precursor to the diamine, have shown that substitution reactions proceed via an associative mechanism. rsc.orgrsc.org This suggests that the incoming nucleophile attacks the central metal atom before the leaving group departs. While not a direct study of this compound itself, these findings provide insight into the general reactivity of cyclobutane (B1203170) derivatives in substitution processes.

Oxidation Pathways and Derivative Formation

The amino groups of this compound can be oxidized to various nitrogen-containing functional groups. The specific product depends on the oxidizing agent and reaction conditions.

Common oxidizing agents and the resulting products include:

Potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can oxidize the amino groups to the corresponding nitro or nitroso derivatives.

Hypervalent iodine reagents , such as (diacetoxyiodo)benzene (B116549), can lead to the formation of reactive intermediates like 1,1-diazenes. These intermediates can then undergo further reactions, such as nitrogen extrusion.

The oxidation of vicinal diamines on a cyclobutane ring has been shown to generate 1,4-biradicals, which can then cyclize or fragment to yield nitriles. While this pertains to a 1,2-diamine, it highlights the potential for complex rearrangements following the initial oxidation of amino groups on a cyclobutane scaffold.

Reduction Pathways for Structural Modification

While the amino groups themselves are not typically reduced, the cyclobutane ring can be subjected to reductive conditions, although this is less common than ring-opening reactions. More relevant is the reduction of derivatives of this compound. For instance, if the diamine is first converted to an imine or a nitro compound, these functional groups can then be reduced.

Common reducing agents used for derivatives include:

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing imines and nitro groups to amines.

The synthesis of cyclobutane diamines often involves the reduction of precursors like cyclobutanone (B123998) oximes using reagents such as lithium aluminum hydride. This underscores the utility of reduction reactions in accessing these strained diamine structures.

Ring Strain Effects on this compound Reactivity

The cyclobutane ring is characterized by significant ring strain, a consequence of its compressed bond angles deviating from the ideal tetrahedral angle of 109.5°. This inherent strain has a profound impact on the molecule's reactivity, making it susceptible to reactions that relieve this strain.

Influence of Angle Strain on Chemical Transformations

The bond angles within a cyclobutane ring are approximately 88 degrees, leading to considerable angle strain. nih.gov This strain increases the energy of the molecule, making it more reactive compared to its acyclic or larger-ring counterparts. nih.gov

Key effects of angle strain include:

Enhanced Reactivity: The high ring strain lowers the activation energy for reactions that lead to ring-opening, as this relieves the strain.

Puckered Conformation: To partially alleviate torsional strain, the cyclobutane ring adopts a puckered or folded conformation. nih.gov This conformation influences the orientation of the amino groups and their accessibility to reagents. nih.govru.nl

The strain energy of cyclobutane is approximately 26.3 kcal/mol, which is a significant driving force for reactions that can open the ring. nih.gov

Susceptibility to Ring-Opening and Fragmentation Reactions

The inherent strain in the cyclobutane ring makes it susceptible to cleavage under various conditions, including acidic or basic conditions, nucleophilic attack, thermolysis, photolysis, and oxidation or reduction. researchgate.net

Ring-Opening Reactions: The presence of the geminal diamines can influence the regioselectivity of ring-opening reactions. For example, one-electron oxidation of a substituted cyclobutane can lead to the formation of a cation radical, which then undergoes ring-opening. rsc.org The generation of dipolar intermediates by exploiting the ring strain in cyclobutanes is an effective strategy in cycloaddition chemistry. rsc.org

Fragmentation Reactions: Under certain conditions, the cyclobutane ring can fragment into smaller molecules. For instance, the oxidation of some cyclobutane diamine derivatives with hypervalent iodine reagents can lead to β-fragmentation to yield nitriles.

The ease of ring cleavage makes cyclobutane derivatives versatile starting materials for the synthesis of more complex, open-chain, or larger-ring structures. researchgate.net

Data Tables

Table 1: Reactivity of this compound Amino Groups

Reaction TypeReagent(s)Product(s)
AcylationAcyl chlorides, anhydridesN-acylated derivatives
AlkylationAlkyl halidesN-alkylated derivatives
OxidationKMnO₄, H₂O₂Nitro, nitroso derivatives
OxidationHypervalent iodine reagentsDiazenes, nitriles
Reduction of DerivativesLiAlH₄, NaBH₄Amines

Table 2: Influence of Ring Strain on Cyclobutane Reactivity

PropertyValue/DescriptionConsequence
Strain Energy~26.3 kcal/molDriving force for ring-opening
C-C-C Bond Angle~88°High angle strain, enhanced reactivity
ConformationPuckered/FoldedInfluences substituent orientation
C-C Bond HybridizationIncreased p-characterAffects electronic properties

Mechanistic Studies of Ligand Exchange in Cyclobutane-1,1-dicarboxylate Coordination Complexes

The reactivity of coordination complexes containing the cyclobutane-1,1-dicarboxylate (cbdca) ligand is of significant interest, particularly in the context of their biological applications. Understanding the mechanisms by which the dicarboxylate ligand is displaced is crucial for tuning the properties of these complexes. This section delves into the kinetic and mechanistic aspects of ligand exchange reactions involving cyclobutane-1,1-dicarboxylate complexes, with a focus on associative substitution pathways and the influence of the surrounding chemical environment.

Kinetics and Associative Substitution Mechanisms

Kinetic studies on square-planar palladium(II) and platinum(II) complexes containing the cyclobutane-1,1-dicarboxylate ligand have revealed that ligand substitution reactions predominantly proceed through an associative mechanism. rsc.orgnih.gov This mechanism is characterized by the initial formation of a transient, higher-coordination intermediate upon the approach of an incoming ligand (nucleophile), followed by the departure of the leaving group. For d-8 square-planar complexes, such as those of Pt(II), this involves a five-coordinate trigonal-bipyramidal intermediate. nih.govlibretexts.org

The displacement of the bidentate cbdca ligand often occurs in two consecutive steps. rsc.orgrsc.org This has been observed in the reactions of complexes like [Pd(en)(cbdca)] (where en is ethane-1,2-diamine) and [Pd(bpy)(cbdca)] (where bpy is 2,2'-bipyridine) with various nucleophiles including thiourea (B124793) (tu), tetramethylthiourea (B1220291) (tmtu), and inosine (B1671953) 5'-monophosphate (5'-IMP). rsc.org The rate of these reactions is dependent on the concentration of both the metal complex and the incoming nucleophile, which is consistent with a second-order rate law typical of associative substitution. libretexts.org

The activation parameters derived from temperature-dependent kinetic studies, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), further support an associative mechanism for these ligand exchange reactions. rsc.orgnih.gov Negative values of activation entropy are typically observed, indicating a more ordered transition state, which is expected when two molecules combine to form the activated complex.

A study on a series of oxaliplatin (B1677828) derivatives, including [Pt(dach)(CBDCA)] (where dach is 1,2-trans-R,R-diaminocyclohexane), investigated the substitution of the cbdca leaving group by various biologically relevant nucleophiles. The rate constants for these reactions underscore the direct substitution of the chelated cbdca ligand. nih.gov

The following table presents the second-order rate constants (k1) for the reaction of [Pt(dach)(CBDCA)] with different nucleophiles.

Nucleophilek1 (10³ M⁻¹s⁻¹) at 37.5 °C
Thiourea61 ± 2
L-Methionine21.6 ± 0.1
Glutathione (GSH)23 ± 1
Guanosine 5'-monophosphate (5'-GMP²⁻)0.352 ± 0.002

Data sourced from a study on the impact of different chelating leaving groups on the substitution kinetics of mononuclear Pt(II) complexes. nih.gov

The data clearly indicates that the nature of the incoming nucleophile significantly affects the rate of substitution.

Role of Ancillary Ligands and Solvent Effects

The ancillary ligands, which are the other ligands in the coordination sphere of the metal center apart from the ligand of interest, play a crucial role in modulating the kinetics and mechanism of ligand exchange reactions. In complexes containing the cyclobutane-1,1-dicarboxylate ligand, the electronic and steric properties of the ancillary ligands can influence the reactivity of the metal center towards incoming nucleophiles.

For instance, in the substitution reactions of [Pd(en)(cbdca)] and [Pd(bpy)(cbdca)], the ancillary ligands (ethane-1,2-diamine and 2,2'-bipyridine, respectively) affect the subsequent reactivity of the complex. After the initial displacement of the cbdca ligand by sulfur-containing nucleophiles like thiourea, the strong trans influence of the newly bound sulfur atom can lead to the displacement of the ancillary en ligand. However, this subsequent reaction does not occur for the [Pd(bpy)(cbdca)] complex, highlighting the greater stability imparted by the bipyridine ligand. rsc.org The nature of the ancillary ligand can thus be engineered to tune the reactivity of the complex.

In ruthenium(II) complexes, ancillary ligands such as water or ammonia (B1221849) have been shown to stabilize an unusual bridging coordination mode of the cyclobutane-1,1-dicarboxylate ligand through intramolecular hydrogen bonds. nih.govcapes.gov.brresearchgate.net This demonstrates that the interplay between the ancillary ligand and the dicarboxylate can lead to different structural and, consequently, reactive species in solution.

The solvent in which the reaction is carried out also has a profound impact on the kinetics of ligand substitution. solubilityofthings.com While specific detailed studies on the solvent effects for this compound complexes are not extensively reported in the provided context, general principles of coordination chemistry suggest that the solvent can influence the reaction in several ways. solubilityofthings.comnih.gov Polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. solubilityofthings.com Furthermore, the solvent can act as a competing ligand, coordinating to the metal center and participating in the reaction mechanism. nih.gov For example, in some ligand exchange reactions, the use of a coordinating solvent like acetonitrile (B52724) can alter the reaction mechanism compared to a non-coordinating solvent. nih.gov The choice of solvent can therefore be a critical parameter in controlling the outcome and rate of ligand exchange in these systems.

Coordination Chemistry and Complexation Behavior of Cyclobutane 1,1 Diamine

Cyclobutane-1,1-diamine as a Bidentate Ligand

The investigation into this compound as a chelating ligand is notably sparse in scientific literature. This is likely attributable to the inherent instability of geminal diamines, particularly those with N-H bonds, which are generally rare. wikipedia.org Such compounds are often transient intermediates rather than stable, isolable ligands for complexation reactions. wikipedia.org

Formation of Stable Metal Complexes with Transition Metals

There is a significant lack of published research detailing the formation of stable metal complexes with this compound. The focus of coordination chemistry involving cyclobutane (B1203170) diamines has been overwhelmingly directed towards its isomers, such as cis- and trans-1,2-diaminocyclobutane and 1,3-diaminocyclobutane. acs.orgresearchgate.net These isomers, particularly the chiral trans-1,2-diamine, serve as effective bidentate ligands in asymmetric catalysis and form stable complexes with a variety of transition metals. researchgate.net The rigid, puckered four-membered ring of these isomers allows for the creation of well-defined chiral environments around a metal center. nih.gov In contrast, the geminal arrangement of the amino groups in the 1,1-isomer presents significant synthetic and stability challenges, limiting its use as a ligand.

Coordination Geometries and Stereochemical Considerations

Due to the absence of isolated and characterized metal complexes of this compound, a discussion of their coordination geometries and stereochemistry is purely theoretical. The puckered conformation of the cyclobutane ring is a key feature that influences the stereochemistry of its derivatives. nih.gov For other isomers like trans-cyclobutane-1,3-diamine, the ligand coordinates to metal ions like Fe(III) to form a distorted octahedral coordination environment. rsc.org However, for the 1,1-diamine, the small N-C-N bond angle imposed by the geminal substitution on a cyclobutane ring would likely lead to significant steric strain upon chelation to a single metal center, further contributing to its instability in a coordination sphere.

Investigation of Cyclobutane-1,1-dicarboxylate (B1232482) as a Chelating Ligand

In sharp contrast to its diamine counterpart, the dianion cyclobutane-1,1-dicarboxylate (cbdc) is a well-established and versatile chelating ligand in coordination chemistry. Its most famous application is in the second-generation anticancer drug, carboplatin. nih.govcu.edu.eg The stability of the six-membered chelate ring formed by cbdc contributes to the kinetic stability of its complexes. cu.edu.eg

Platinum(II) and Palladium(II) Complexation Studies

The cyclobutane-1,1-dicarboxylate ligand has been extensively studied in complexes with platinum(II) and palladium(II), primarily driven by the search for new anticancer agents with improved pharmacological profiles over cisplatin (B142131). mdpi.commdpi.com

Platinum(II) Complexes: The archetypal example is carboplatin, cis-[Pt(NH₃)₂(cbdc)], where the dicarboxylate acts as a bidentate leaving group, replacing the chloride ligands of cisplatin. researchgate.net This substitution slows down the hydrolysis rate, reducing toxicity and allowing for higher dosages. cu.edu.eg The rigid cyclobutane ring introduces steric hindrance that stabilizes the complex. Numerous analogues have been synthesized by modifying either the amine carrier ligand or the cyclobutane ring of the dicarboxylate to fine-tune activity, solubility, and lipophilicity. mdpi.comsemanticscholar.org For instance, introducing a hydroxyl group on the cyclobutane ring offers a site for further functionalization. mdpi.com

Palladium(II) Complexes: Palladium(II) complexes containing the cyclobutane-1,1-dicarboxylate ligand have also been investigated as potential models for platinum anticancer drugs and for their own biological activity. cu.edu.egrsc.org Studies on complexes like [Pd(en)(cbdca)] and [Pd(bpy)(cbdca)] have provided insights into the kinetics and mechanisms of ligand substitution reactions. rsc.org Research shows that the dicarboxylate chelate can undergo ring-opening to allow for the coordination of other biomolecules, a process considered relevant to the mechanism of action of carboplatin-like drugs. cu.edu.egresearchgate.net

Interactive Table: Selected Platinum(II) and Palladium(II) Complexes with Cyclobutane-1,1-dicarboxylate (cbdc)

CompoundMetalAncillary LigandsKey Research Finding
Carboplatin ([Pt(NH₃)₂(cbdc)])Pt(II)Two NH₃A clinically approved anticancer drug with reduced toxicity compared to cisplatin due to the greater kinetic stability imparted by the bidentate cbdc ligand. cu.edu.egresearchgate.net
[Pt(CBDC)(DMSO)(dbtp)]Pt(II)DMSO, dbtpExhibits significant in vitro cytotoxicity against cisplatin-resistant breast cancer cell lines, demonstrating potential to overcome drug resistance. semanticscholar.org
[Pd(en)(cbdca)]Pd(II)enUsed in kinetic studies to investigate the displacement of the bidentate cbdca ligand, revealing a two-step substitution process. rsc.org
[Pd(bpy)(cbdca)]Pd(II)bpyComplex formation studies show that the cbdca ligand can open to allow monodentate coordination of DNA constituents, modeling interactions in biological systems. cu.edu.egresearchgate.net
MiboplatinPt(II)2-aminomethylpyrrolidineThe rigid cyclobutane ring introduces steric hindrance, reducing ligand lability and delaying hydrolysis compared to cisplatin.

Bridging Coordination Modes and Intramolecular Hydrogen Bonding

While cyclobutane-1,1-dicarboxylate typically acts as a chelating ligand forming a single six-membered ring, it can also adopt other coordination modes. nih.gov Research on ruthenium(II) complexes has revealed an unprecedented bridging fashion (μ-cbdc-O,O'). nih.govcapes.gov.br In these dinuclear ruthenium complexes, the cbdc ligand bridges two metal centers instead of chelating to one. nih.gov This unusual bridging coordination is stabilized by intramolecular hydrogen bonds between ancillary ligands on the ruthenium (like H₂O or NH₃) and the non-coordinated oxygen atoms of the carboxylate groups. nih.gov This hydrogen bonding makes the bridging structure thermodynamically more stable than the mononuclear chelate in certain conditions. nih.gov Dicarboxylate ligands, in general, are known to form various bridging modes, leading to the construction of 1D, 2D, and 3D polymeric networks or metal-organic frameworks (MOFs). mdpi.com

Research Applications of this compound Derived Ligands in Catalysis and Inorganic Chemistry

The application of ligands derived specifically from this compound in catalysis and inorganic chemistry is not well-documented, a consequence of the instability of the parent diamine. However, the broader family of cyclobutane-based ligands, including other diamine isomers and the dicarboxylate derivative, has found significant use.

Research into ligands for catalysis has largely focused on the stereochemically rich 1,2- and 1,3-diamine isomers of cyclobutane. For example, chiral trans-1,2-diaminocyclobutane is a valuable scaffold for synthesizing ligands used in asymmetric catalysis. Similarly, cis-1,3-cyclobutane diamine linkers have been used to create highly selective enzyme inhibitors. nih.gov

The most prominent and well-studied ligand derivative related to this compound is its dicarboxylate analogue. Beyond its critical role in platinum-based chemotherapy, cyclobutane-1,1-dicarboxylic acid is used as a versatile building block in inorganic and materials chemistry. sigmaaldrich.com It serves as a ligand for preparing lanthanide metal-organic frameworks (LnMOFs). sigmaaldrich.com These materials can exhibit interesting properties, such as luminescence, making them suitable for applications like selective chemical sensors. sigmaaldrich.com For example, a europium-based MOF constructed with this ligand has shown potential for detecting methanol (B129727). sigmaaldrich.com

Lack of Sufficient Research Data for "this compound" in Specified Coordination Chemistry Applications

Despite a comprehensive review of available scientific literature, there is a notable absence of research specifically detailing the coordination chemistry and complexation behavior of This compound in the contexts of designing complexes for probing molecular interactions and its use in the synthesis of metal-organic frameworks (MOFs).

The performed searches yielded information on related compounds, such as other isomers like cis- and trans-1,2-diaminocyclobutane and 1,3-diaminocyclobutane, as well as the chemically distinct cyclobutane-1,1-dicarboxylic acid. These related compounds have been investigated for their roles as ligands in various metal complexes and as linkers in MOFs. However, specific and detailed research findings concerning the coordination properties and applications of this compound in the requested areas are not present in the available scientific literature.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the "" with a focus on the design of complexes for probing molecular interactions and explorations in MOF synthesis, as there is no established body of research on this specific compound for these applications.

Role of Cyclobutane 1,1 Diamine in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The strained cyclobutane (B1203170) ring is a key feature that makes its derivatives, including diamines, useful starting materials in organic synthesis. researchgate.net This structural characteristic allows for a variety of chemical transformations.

Scaffold for Structurally Constrained Derivatives

Cyclobutane diamines are recognized as valuable, sterically constrained building blocks, particularly in the field of drug discovery. acs.orgresearchgate.net The rigid, puckered structure of the cyclobutane ring provides a fixed three-dimensional framework. nih.govru.nl This conformational restriction is advantageous in medicinal chemistry for several reasons:

Directing Pharmacophore Groups: The rigid scaffold helps to orient key functional groups in a specific and predictable manner, which can enhance binding affinity and selectivity to biological targets. nih.govru.nl

Improving Metabolic Stability: Incorporating the cyclobutane motif can increase a molecule's resistance to metabolic degradation. nih.govru.nl

Replacing Larger Systems: The compact nature of the cyclobutane ring allows it to substitute for larger cyclic systems without a significant loss of desired conformational properties. nih.govru.nl

For instance, cis-1,3-cyclobutane diamine linkers have been used to develop selective inhibitors for the Janus kinase (JAK) family of enzymes, which are therapeutic targets for autoimmune diseases. nih.govru.nl The specific conformation of the cyclobutane ring enables favorable hydrogen bonding interactions with the target enzyme. nih.gov

Precursor in the Synthesis of Specific Molecular Targets

Cyclobutane-1,1-diamine and its isomers are versatile precursors for synthesizing a range of complex organic molecules. The diamine functionality allows for the construction of various heterocyclic and acyclic structures through reactions like condensation, alkylation, and acylation.

While direct synthetic applications of this compound are specific, the broader class of cyclobutane diamines serves as crucial intermediates. For example, they are used to create ligands for metal catalysts and as foundational units in the synthesis of peptidomimetic drugs. researchgate.netmdpi.com The synthesis of these diamines often involves multi-step processes, such as the classical malonate alkylation to first construct the cyclobutane ring, followed by functional group transformations to introduce the amine groups. acs.orgresearchgate.net

Monomer in Polymer Chemistry and Material Science

The introduction of the cyclobutane moiety into polymer backbones can significantly influence the material's properties. The semi-rigid nature of the cyclobutane ring offers a balance between stiffness and flexibility, which can be leveraged to control the thermal and mechanical characteristics of polymers. und.edu

Synthesis of Polyamides and Polyesters with Controlled Properties

Cyclobutane-containing diamines and diols are used as monomers in polycondensation reactions to produce polyamides and polyesters. nih.govtandfonline.comresearchgate.net The structure of the resulting polymer is highly regular, incorporating the cyclobutane ring into the main chain. tandfonline.com

One method involves the reaction of a cyclobutane dicarboxylic acid derivative with a diamine, such as hexamethylenediamine, through an ester-amide exchange or interfacial polycondensation to form a linear polyamide. tandfonline.com Research has demonstrated the synthesis of polyamides using trans-1,3-cyclobutane diamine and various diacids, highlighting the versatility of these monomers. und.edu Similarly, novel polyesters have been created using trans-1,3-cyclobutane dimethanol (CBDO-1), a diol derived from a cyclobutane diacid, showcasing the potential for creating BPA-free polymers. rsc.org The thermal properties of these polymers, such as the glass transition temperature (Tg) and decomposition temperature, can be tuned by the choice of co-monomers. For example, polyesters synthesized from CBDO-1 have shown glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. und.edursc.org

Table 1: Thermal Properties of Polyesters Synthesized from trans-1,3-cyclobutane dimethanol (CBDO-1)

Diacid Co-monomer Glass Transition Temperature (Tg) Decomposition Temperature (Td)
Succinic Acid 33 °C 381 °C
Adipic Acid 45 °C 395 °C
Sebacic Acid 58 °C 408 °C
Terephthalic Acid 114 °C 424 °C

Data synthesized from reported ranges in literature. und.edursc.org

Development of Novel Polyimides from Cyclobutane-1,1,3,3-tetracarboxylic Acid Precursors

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. google.com Colorless polyimides, which are crucial for optical applications, can be synthesized using aliphatic monomers like cyclobutanetetracarboxylic dianhydride (CBDA). researchgate.netnih.gov CBDA, a derivative of cyclobutane-1,1,3,3-tetracarboxylic acid, reacts with various aromatic diamines to form polyamic acid (PAA) precursors. google.comresearchgate.net Subsequent thermal or chemical imidization converts the PAA into the final polyimide. google.comnih.gov

The use of CBDA is advantageous for producing polyimides with high thermal stability (decomposition temperatures often above 300°C), good optical transparency, and a high glass transition temperature. google.com For example, polyimides prepared from CBDA and aromatic diamines like 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) have been shown to form uniform, transparent films with excellent heat resistance. google.com These materials are suitable for applications such as heat-resistant films and adhesives. google.com

Influence of Cyclobutane Moiety on Material Processability and Thermal Stability

The incorporation of the cyclobutane ring into polymer chains has a marked effect on the material's properties. The semi-rigid character of the cyclobutane unit can enhance the processability and solubility of polymers without significantly compromising their mechanical strength. nih.gov

Thermal Stability: Cyclobutane-containing polymers generally exhibit good to high thermal stability. nih.govund.edu Polyesters derived from cyclobutane monomers have shown decomposition temperatures well over 375 °C. nih.govrsc.org Polyimides derived from CBDA are noted for their extremely high heat resistance. google.com While there can be concerns about the high ring strain energy of the cyclobutane moiety, thermogravimetric analysis (TGA) has shown that many cyclobutane-containing building blocks are thermally stable up to at least 250°C, which is sufficient for most polymer applications. nih.gov

Processability and Mechanical Properties: The balance of rigidity and flexibility offered by the cyclobutane ring can lead to polyamides with increased processability and desirable glass transition temperatures. und.edu However, the specific isomer and substitution pattern of the cyclobutane ring are crucial. For instance, while CBDA enhances transparency and thermal stability in polyimides, it can be disadvantageous in terms of the resulting film's ductility and the polymer's solution processability. nih.gov The introduction of substituents on the cyclobutane ring can further modulate the polymer's properties, affecting both the thermodynamics of polymerization and the final thermal characteristics. nih.gov

Table 2: Comparison of Polymer Properties Influenced by Alicyclic Monomers

Monomer Type Key Influence on Polymer Properties Example Application
Cyclobutane Diamine/Diol Provides a balance of rigidity and flexibility, tunable Tg, good thermal stability. und.edursc.org Engineering plastics, BPA-free polyesters. rsc.org
Cyclobutanetetracarboxylic Dianhydride (CBDA) High thermal stability, high Tg, optical transparency. google.comnih.gov May reduce film ductility. nih.gov Colorless, heat-resistant films and coatings. google.com
Cyclohexane (B81311) Dimethanol (CHDM) Improves toughness and clarity. Copolyesters (e.g., PETG).

This table provides a generalized comparison based on literature findings.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular framework of cyclobutane-1,1-diamine. Various NMR techniques offer information ranging from basic structural confirmation to the kinetics of complex dynamic processes.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as the primary methods for verifying the molecular structure of this compound. The spectra provide information on the chemical environment of each atom, confirming the presence of the cyclobutane (B1203170) ring and the geminal diamine substitution pattern.

In the ¹H NMR spectrum, the protons on the cyclobutane ring typically appear as complex multiplets due to spin-spin coupling. For instance, in platinum complexes containing a cyclobutane moiety, the methylene (B1212753) protons of the ring are observed in the range of δ 1.8–2.1 ppm. The protons of the amine (-NH₂) groups would present as a signal whose chemical shift and appearance (broad or sharp) depend on the solvent, temperature, and concentration.

The ¹³C NMR spectrum provides direct evidence for the carbon framework. For a symmetric molecule like this compound, three distinct signals are expected: one for the C1 carbon bearing the two amino groups, one for the C2 and C4 carbons, and one for the C3 carbon. The chemical shifts are indicative of the specific carbon environments. Complete assignment of ¹H and ¹³C signals is crucial for distinguishing between isomers, such as 1,1-, 1,2-, and 1,3-diaminocyclobutane. researchgate.netresearchgate.netresearchgate.net

Table 1: Expected NMR Chemical Shift Ranges for this compound Derivatives

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Notes
¹H Ring -CH ₂- (alpha to N) ~2.5 - 3.0 Chemical shift depends on substitution and conformation.
¹H Ring -CH ₂- (beta to N) ~1.8 - 2.2 Typically upfield compared to alpha-protons.
¹H -NH Variable (1.5 - 4.0) Shift and broadening are highly dependent on solvent and exchange rate.
¹³C C -N₂ (C1) ~50 - 65 Quaternary carbon, shifted downfield by two nitrogen atoms.
¹³C C H₂ (C2/C4) ~30 - 40 Methylene carbons adjacent to the substituted carbon.

Note: The values are estimates and can vary based on solvent, concentration, and specific derivatization.

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations. nih.gov Variable Temperature NMR (VT-NMR) is a powerful technique used to study these conformational dynamics. numberanalytics.com At room temperature, the interconversion between equivalent puckered forms is often fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. libretexts.orgcopernicus.org

By lowering the temperature, this exchange can be slowed. If the temperature is lowered sufficiently to reach the slow-exchange regime, the single, averaged signal for a set of methylene protons can broaden, separate (decoalesce), and resolve into two distinct signals corresponding to the chemically non-equivalent axial and equatorial protons. Analysis of the NMR line shapes as a function of temperature allows for the quantitative determination of the energy barrier (activation free energy, ΔG‡) for the ring-puckering process. libretexts.orgunibas.it This provides fundamental insight into the flexibility and conformational landscape of the this compound molecule. numberanalytics.com

When this compound acts as a ligand in platinum coordination complexes, ¹⁹⁵Pt NMR spectroscopy becomes a highly informative probe. The chemical shift of the ¹⁹⁵Pt nucleus is extremely sensitive to the nature of the ligands in its coordination sphere, spanning a range of over 15,000 ppm. huji.ac.ilresearchgate.net

This sensitivity is exploited to monitor ligand substitution reactions and their kinetics. For example, in a platinum(II) complex containing a diamine ligand, the step-wise replacement of other ligands (e.g., chlorides or a dicarboxylate) by nucleophiles can be followed in real-time. numberanalytics.comresearchgate.netnih.gov The reaction progress is observed through the disappearance of the ¹⁹⁵Pt NMR signal corresponding to the starting complex and the simultaneous appearance of new signals for any intermediate and the final product. researchgate.net Each unique platinum species in solution gives rise to a distinct resonance, allowing for unambiguous characterization of the reaction pathway. researchgate.netnih.gov The rate constants for these substitution steps can be determined by analyzing the signal intensities over time.

Table 2: Representative ¹⁹⁵Pt Chemical Shifts for Different Platinum(II) Coordination Spheres

Platinum Coordination Sphere Representative Chemical Shift (δ, ppm) Reference Compound Type
[Pt(N)₂(Cl)₂] ~ -2100 to -2300 Cisplatin (B142131) analogues
[Pt(N)₂(S)(Cl)]⁺ ~ -2800 to -3500 Thioether or thiourea (B124793) complexes researchgate.net
[Pt(N)₂(O)₂] ~ -1500 to -1800 Dicarboxylate complexes (e.g., Carboplatin)

Note: N = amine/imine, Cl = chloride, S = sulfur donor, O = oxygen donor (carboxylate). Shifts are approximate.

Variable Temperature NMR (VT-NMR) for Conformational Dynamics

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides information about structure and dynamics in solution, single-crystal X-ray diffraction offers a precise and unambiguous picture of the molecule's three-dimensional structure in the solid state. acs.org

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure, including the absolute configuration of chiral centers if present. researchgate.netnih.gov By irradiating a suitable single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. capes.gov.brgoogle.com From this map, the precise positions of all atoms can be determined.

For derivatives of this compound, this technique confirms the connectivity and provides exact data on the puckered nature of the four-membered ring. researchgate.netacs.org In studies of platinum complexes, X-ray crystallography reveals the coordination geometry around the metal center (typically square-planar for Pt(II)), the specific atoms involved in bonding, and the intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.govcapes.gov.brmdpi.com

Crystallographic data provides a wealth of precise geometric parameters that define the structure of the cyclobutane ring. Due to significant ring strain, these parameters deviate considerably from those of unstrained alkanes. nih.gov

The C-C bond lengths within the cyclobutane ring are typically elongated, averaging around 1.55-1.56 Å, compared to the ~1.53 Å bond in cyclohexane (B81311). nih.gov The internal C-C-C bond angles are compressed to approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. nih.govnih.gov To alleviate the torsional strain that would exist in a planar structure, the ring adopts a puckered conformation. nih.govresearchgate.net This puckering is quantified by a dihedral angle, with reported values often in the range of 15° to 30°. researchgate.netresearchgate.net These structural details are critical for understanding the reactivity and biological activity of cyclobutane-containing molecules. nih.gov

Table 3: Typical Geometric Parameters for a Puckered Cyclobutane Ring from X-ray Crystallography

Parameter Typical Value Note
C-C Bond Length 1.54 - 1.58 Å Elongated due to ring strain. nih.gov
C-C-C Bond Angle 87° - 90° Compressed from the ideal tetrahedral angle. nih.govresearchgate.net
Ring Puckering Angle 15° - 35° Dihedral angle between C-C-C planes, indicating non-planarity. researchgate.netcdnsciencepub.com

Single-Crystal X-ray Diffraction Analysis

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent amino groups and the cyclobutane ring.

The primary amino groups (-NH₂) exhibit characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region: one for the asymmetric stretching mode and another for the symmetric stretching mode. For aliphatic diamines, these bands are often observed between 3380 and 3280 cm⁻¹. The N-H bending vibrations (scissoring) are expected to appear as a broad absorption in the range of 1650-1580 cm⁻¹. Furthermore, out-of-plane N-H wagging can be observed as a broad band between 900 and 650 cm⁻¹.

The cyclobutane ring structure also gives rise to specific vibrational modes. The C-H stretching vibrations of the methylene groups in the cyclobutane ring are anticipated to occur just below 3000 cm⁻¹, typically in the 2987-2887 cm⁻¹ range docbrown.info. The CH₂ scissoring and twisting vibrations usually fall within the 1470-1430 cm⁻¹ region. A key feature for identifying the cyclobutane ring itself is the presence of ring deformation vibrations, often referred to as "ring puckering," which can be found in the fingerprint region of the spectrum docbrown.info. Studies on substituted cyclobutanes have identified characteristic absorptions in several narrow regions, although their intensity can vary Current time information in Bangalore, IN.. For instance, a band near 1235 cm⁻¹ has been noted for cyclobutane compounds containing at least one ring methylene group .

An analysis of a related compound, 2,2,4,4-tetramethyl-1,3-cyclobutane diamine, provides further insight into the expected spectral features. Its IR spectrum would show prominent absorptions for the N-H and C-H stretching and bending modes, consistent with the presence of primary amine and alkyl groups on a cyclobutane framework nist.gov.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H Stretch-NH₂3500 - 3300
N-H Bending (Scissoring)-NH₂1650 - 1580
N-H Wagging (Out-of-plane)-NH₂900 - 650
C-H Stretch-CH₂-2987 - 2887
CH₂ Bending (Scissoring)-CH₂-1470 - 1430
Cyclobutane Ring DeformationCyclobutane RingFingerprint Region

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C₄H₁₀N₂), the molecular weight is 86.14 g/mol nih.gov. In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 86.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The presence of the nitrogen atoms with their lone pairs of electrons significantly influences the fragmentation pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. For this compound, this would involve the cleavage of the cyclobutane ring.

Another prominent fragmentation pathway for cyclic compounds is the loss of small, stable neutral molecules. For cyclobutane, the loss of ethene (C₂H₄, mass 28) is a characteristic fragmentation, leading to a fragment ion at m/z 58 in the case of the parent cyclobutane sielc.com. A similar fragmentation could be expected for this compound.

The fragmentation of diamines can also proceed through the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃). The loss of a hydrogen atom to form an [M-1]⁺ ion is also a common feature in the mass spectra of amines.

A plausible fragmentation pathway for this compound is outlined in the table below.

Fragment Ion (m/z)Proposed Structure/Loss
86[C₄H₁₀N₂]⁺ (Molecular Ion)
85[C₄H₉N₂]⁺ (Loss of H•)
71[C₃H₇N₂]⁺ (Loss of •CH₃ from ring opening and cleavage)
57[C₃H₇N]⁺ (Loss of •CH₂NH₂)
44[CH₄N₂]⁺ or [C₂H₆N]⁺ (Result of ring cleavage)
30[CH₄N]⁺ (Iminomethyl cation, [CH₂=NH₂]⁺)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a polar compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, with appropriate method development.

Gas Chromatography (GC):

The analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and interaction with the stationary phase. However, specialized columns and techniques can overcome these issues. For the analysis of amine solutions, columns with packing materials like Tenax-GC or Poropak Q have been successfully used bre.com. The use of a basic or deactivated stationary phase is crucial to minimize peak asymmetry. A flame ionization detector (FID) would be a suitable detector for the quantitative analysis of this compound. For qualitative analysis and structural confirmation, coupling the GC to a mass spectrometer (GC-MS) would be the method of choice. The analysis of cyclobutane-containing alkaloids has been successfully performed using GC-MS researchgate.net.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like diamines. For the separation of this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. A C18 column is a common choice for such separations . Due to the basic nature of the amino groups, an acidic mobile phase is often used to ensure good peak shape by protonating the amines. A typical mobile phase could consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an additive such as trifluoroacetic acid (TFA) or formic acid .

Alternatively, hydrophilic interaction liquid chromatography (HILIC) could be employed, which is well-suited for the separation of polar compounds. For the analysis of other short-chain diamines like 1,3-diaminopropane (B46017) and 1,4-diaminobutane, a Primesep 200 column with a mobile phase of water, acetonitrile, and ammonium (B1175870) formate (B1220265) has been shown to be effective sielc.com. Detection can be achieved using an evaporative light scattering detector (ELSD), a charged aerosol detector (CAD), or by mass spectrometry (LC-MS). Purity assessment of cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) has been successfully carried out using HPLC with a C18 column and ESI-MS detection .

A summary of potential chromatographic conditions is provided in the table below.

TechniqueColumn TypeMobile Phase/Carrier GasDetector
GCTenax-GC/Poropak QInert gas (e.g., Helium, Nitrogen)FID, MS
HPLC (RP)C18Water/Acetonitrile or Methanol with 0.1% TFA or Formic AcidUV, ELSD, MS
HPLC (HILIC)Primesep 200Water/Acetonitrile with Ammonium Formate bufferELSD, CAD, MS

Theoretical and Computational Chemistry Studies of Cyclobutane 1,1 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems at the electronic level. These calculations can elucidate reaction mechanisms, determine the stability of different isomers, and predict spectroscopic properties.

Density Functional Theory (DFT) has become a principal method for investigating the potential energy surfaces of chemical reactions involving cyclobutane (B1203170) systems. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the mapping of energy landscapes, which are crucial for understanding reaction feasibility and kinetics.

DFT studies have been instrumental in elucidating the mechanisms of cyclobutane ring formation. For instance, in the contraction of pyrrolidines to form cyclobutanes, DFT calculations have shown that the rate-determining step is the extrusion of N₂ from a 1,1-diazene intermediate to generate a 1,4-biradical species. acs.org The activation energy for this step is a key determinant of the reaction's success. acs.org Calculations revealed that this process has a significant activation energy, for example, 17.7 kcal/mol in one studied system. acs.org The subsequent ring closure of the biradical to form the cyclobutane product is typically a barrierless and highly exergonic process. acs.org

Furthermore, DFT calculations can predict how substituents on the ring influence the energy landscape. In the base-catalyzed rearrangement of cyclobutane-1,2-dione, DFT calculations, in conjunction with other high-level methods, have shown that the benzilic acid rearrangement to a ring-contracted product is the most favorable pathway both kinetically and thermodynamically. beilstein-journals.org The Gibbs free energy of activation for this path is significantly lower than for competing pathways. beilstein-journals.org

The table below presents DFT-calculated energetic data for a representative cyclobutane formation reaction.

Reaction StepSpeciesRelative Gibbs Energy (kcal/mol)Activation Energy (kcal/mol)
Nitrogen Extrusion1,1-diazene intermediate0.017.7
Transition State (TS-CD)17.7-
1,4-biradical intermediate-15.6-
Ring Closure1,4-biradical intermediate-15.6Barrierless
Cyclobutane Product-156.9-

This data is based on the DFT study of pyrrolidine (B122466) contraction to a cyclobutane derivative. researchgate.netacs.org

DFT calculations are not only used to determine energy barriers but also to predict the detailed pathways of chemical reactions. researchgate.net For reactions involving multiple potential outcomes, computational analysis can identify the most likely mechanism by comparing the activation energies of all possible routes.

In the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT studies have successfully rationalized the observed stereoretention. nih.gov The calculations demonstrated that the energy required for the rotation of the 1,4-biradical intermediate, which would lead to stereochemical scrambling, is higher than the barrier for the stereoretentive ring closure. nih.gov This insight is invaluable for designing synthetic strategies that yield specific stereoisomers.

Moreover, computational studies can predict the feasibility of novel synthetic pathways. Based on mechanistic understanding gained from DFT, the synthesis of more complex structures like acs.org-ladderanes and other bicyclic cyclobutane systems via the contraction of corresponding azabicyclo derivatives has been proposed. researchgate.netnih.gov The calculated activation energies for these predicted reactions were found to be within a feasible range (1.8–21.4 kcal/mol), encouraging experimental exploration. nih.gov

Density Functional Theory (DFT) for Energy Landscapes and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions in condensed phases. researchgate.netnih.gov

The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to alleviate torsional strain. dalalinstitute.commaricopa.edu The angle of this pucker is approximately 25°. maricopa.edu MD simulations can model the dynamic equilibrium between different puckered conformations. The energy barrier for this ring inversion in cyclobutane systems is generally low, on the order of 1.5 to 2.0 kcal/mol, allowing for rapid interconversion at room temperature.

For cyclobutane-1,1-diamine, MD simulations can be employed to study how the two amino groups influence the ring's conformational preferences and how they interact with solvent molecules or other surrounding species. These simulations can reveal the predominant intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's physical properties and its behavior in solution. Although detailed MD studies specifically on this compound are not extensively reported, the principles from studies on related cyclobutane derivatives and diamine-containing ligands are applicable. semanticscholar.orgresearchgate.net For instance, simulations can show the tendency of such molecules to form aggregates in solution through intermolecular hydrogen bonds. researchgate.net

Computational Modeling of Ligand-Target Interactions in Chemical Systems

Computational modeling is a powerful approach to predict and analyze the interactions between a ligand, such as a this compound derivative, and a target, which in a chemical context is often a metal center or another molecule. These models can help in the rational design of new chemical entities with desired properties.

In coordination chemistry, this compound can act as a bidentate ligand, forming stable complexes with various metal ions. Computational methods, particularly DFT, can be used to predict the stability and, by extension, the binding affinity of these coordination complexes. By calculating the bond dissociation energies between the metal and the ligand, it is possible to estimate the strength of the coordination.

For example, in platinum(II) complexes, where cyclobutane-derived ligands are used, computational studies have corroborated that the bidentate coordination of ligands like cyclobutane-1,1-dicarboxylate (B1232482) leads to highly stable complexes. The rigid nature of the cyclobutane ring can influence the geometry and electronic structure of the complex, which in turn affects its reactivity and stability. These computational predictions are vital for designing new metal complexes with specific catalytic or material properties.

A key feature of the cyclobutane ring is its ability to impose conformational restriction on the molecule. nih.gov Unlike more flexible acyclic or larger cyclic linkers, the four-membered ring limits the number of accessible conformations. nih.gov This "conformational locking" can be a powerful tool for achieving selectivity in chemical systems.

When a cyclobutane diamine is used as a ligand or as part of a larger molecule, its rigid structure pre-organizes the functional groups (the amino groups) in a specific spatial arrangement. This pre-organization can lead to a higher affinity and selectivity for a particular target, as the entropic penalty upon binding is reduced. nih.gov Computational modeling can quantify this effect by comparing the conformational space of a cyclobutane-containing molecule with that of a more flexible analogue. These studies can explain why, for instance, a cis-1,3-cyclobutane diamine linker might lead to excellent selectivity in a model system, as the puckered conformation of the ring optimally positions interacting groups for hydrogen bonding with a target. nih.govru.nl This predictive capability allows for the rational design of selective ligands for applications in catalysis or molecular recognition.

Binding Affinity Predictions for Coordination Complexes

Analysis of Ring Strain Energy and its Impact on Molecular Stability

The parent cyclobutane molecule possesses a substantial ring strain, estimated to be around 26.3 kcal/mol. wikipedia.orgnih.gov This high level of strain primarily arises from two factors. First, there is considerable angle strain, also known as Baeyer strain, because the internal carbon-carbon-carbon (C-C-C) bond angles are compressed to approximately 88°-90° from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. wikipedia.org Second, the ring suffers from torsional strain (or Pitzer strain) due to the eclipsing interactions between hydrogen atoms on adjacent carbon atoms. libretexts.org To alleviate some of this torsional strain, cyclobutane is not planar but adopts a puckered or folded conformation. nih.gov High-level ab initio calculations have determined the equilibrium puckering angle to be approximately 29.6° with an inversion barrier of about 482 cm⁻¹ (1.38 kcal/mol), suggesting a rapid interconversion between equivalent puckered forms. nih.gov

The introduction of substituents on the cyclobutane ring, as in this compound, further modulates its stability and conformational preferences. The presence of two amino groups on the same carbon atom (a geminal substitution pattern) invokes the principles of the Thorpe-Ingold effect, or gem-dialkyl effect. wikipedia.orglucp.net This effect, first observed in the context of reaction kinetics, suggests that geminal substitution can accelerate intramolecular ring-forming reactions. lucp.netwpmucdn.com The classical explanation posits that steric hindrance between the geminal substituents increases the angle between them, which in turn compresses the internal ring angle and brings the reactive ends of a precursor chain closer together. wpmucdn.com

A key question in computational studies is whether this effect has a thermodynamic component; that is, does geminal substitution inherently reduce the ring strain of the formed cyclobutane ring? Research on 1,1-dimethylcyclobutane, a close analogue of this compound, has yielded conflicting results. Some studies have suggested a thermodynamic stabilization, with one in silico analysis reporting a decrease in strain energy of up to 8 kcal/mol compared to the parent cyclobutane. wikipedia.org However, other high-level computational investigations challenge this view. A 2008 study by Bachrach, employing a variety of computational methods, concluded that there is no significant enthalpic stabilization or reduction in ring strain energy afforded to the cyclobutane ring by gem-dimethyl substitution. nih.gov This suggests the Thorpe-Ingold effect may be primarily a kinetic or entropic phenomenon rather than a result of reduced ground-state strain energy in the cyclic product. wpmucdn.comnih.gov

Table 1: Conflicting Computational Findings on the Strain Energy of 1,1-Dimethylcyclobutane
Study FocusKey Finding on Ring StrainReference
Thermodynamic Contribution to Thorpe-Ingold EffectIn silico strain energy decreases on going from cyclobutane to 1,1-dimethylcyclobutane by between 1.5 and 8 kcal/mol. wikipedia.org
Revisiting the Gem-Dimethyl EffectComputation reveals no significant enthalpic component (i.e., no reduction in ring strain energy) of the gem-dimethyl effect. nih.gov

To place the strain of the cyclobutane system in context, it is useful to compare it with other cycloalkanes. The strain energy of cyclobutane is only slightly less than that of cyclopropane (B1198618) and significantly higher than that of cyclopentane (B165970) and the strain-free cyclohexane (B81311). wikipedia.orglibretexts.org

Table 2: Comparison of Strain Energies for Small Cycloalkanes
CycloalkaneNumber of CarbonsTotal Strain Energy (kcal/mol)
Cyclopropane327.6
Cyclobutane426.3
Cyclopentane57.4
Cyclohexane60.0

Data sourced from wikipedia.orglibretexts.org.

Comparative Analysis with Other Cyclobutane Diamines and Cyclic Systems

Distinctions in Reactivity and Synthesis Between Cyclobutane-1,1-diamine, -1,2-diamine, and -1,3-diamine

The synthesis and reactivity of cyclobutane (B1203170) diamines are significantly influenced by the relative positions of the two amino groups on the four-membered ring. The three constitutional isomers—1,1-diamine (geminal), 1,2-diamine (vicinal), and 1,3-diamine—exhibit distinct chemical behaviors.

This compound (Geminal Diamine): Geminal diamines, or aminals, are often unstable, particularly those with N-H bonds. Their synthesis is challenging, and they are typically of academic interest. They are sometimes proposed as intermediates in reactions like the reduction of amidines.

Cyclobutane-1,2-diamine (B8145468) (Vicinal Diamine): Vicinal diamines are a crucial structural motif in many biologically active molecules and are used as ligands in coordination chemistry. The synthesis of 1,2-disubstituted cyclobutanes can be achieved through various methods, including the photo-induced valence isomerization of 1,2-azaborines, which can yield cyclobutanes with vicinal boron and nitrogen substituents with a pre-determined cis stereochemistry. nih.gov The synthesis of all four stereoisomers of orthogonally protected cyclobutane-1,2-diamine has been accomplished in an enantio- and diastereocontrolled manner, starting from a common chiral precursor. researchgate.net This highlights the advanced synthetic strategies available for this isomer. The reactivity of vicinal diamines is often harnessed in the synthesis of chiral heterocyclic rings and as ligands for chiral catalysts.

Cyclobutane-1,3-diamine (B1322089): This isomer is of significant interest in medicinal chemistry, where it is used as a sterically constrained building block. acs.orgnih.gov Synthetic approaches to cis- and trans-1,3-diaminocyclobutane often involve classical malonate alkylation to construct the cyclobutane ring. acs.orgnih.govacs.org These diamines are considered promising for drug discovery due to their rigid structures. acs.orgnih.govacs.org The puckered conformation of the cyclobutyl ring in cis-1,3-cyclobutane diamine linkers has been shown to allow for specific hydrogen bonding interactions in enzyme active sites, leading to high potency and selectivity. nih.gov

Table 1: Comparison of Synthesis and Reactivity of Cyclobutane Diamine Isomers

IsomerCommon Synthesis MethodsReactivity Highlights
This compound Generally challenging; often transient intermediates.Prone to instability, especially with N-H bonds.
Cyclobutane-1,2-diamine Photoisomerization of 1,2-azaborines, stereodivergent routes from chiral precursors. nih.govresearchgate.netUsed as chiral ligands and for the synthesis of heterocyclic compounds.
Cyclobutane-1,3-diamine Classical malonate alkylation for ring construction. acs.orgnih.govacs.orgThe rigid, puckered conformation is beneficial for specific binding interactions in drug design. nih.gov

Stereochemical Considerations in Substituted Cyclobutane Diamines

The stereochemistry of substituted cyclobutane diamines is a critical aspect that influences their physical properties and biological activity. The puckered nature of the cyclobutane ring leads to different spatial arrangements of substituents.

For 1,2-disubstituted cyclobutanes, both cis and trans isomers exist. The synthesis of these stereoisomers can be highly selective. For instance, enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgnih.gov The ability to control the stereochemistry at the two adjacent centers is crucial for their application in asymmetric synthesis. researchgate.net

In the case of 1,3-disubstituted cyclobutanes, cis and trans isomers are also present. The puckered ring conformation places the substituents in either axial or equatorial-like positions. The interconversion between these puckered conformations is possible, but the energy barrier can be significant. The stereochemical configuration (cis or trans) of 1,3-diamines has been shown to be a determining factor in their biological efficacy. For example, cis-1,3-cyclobutane diamine linkers have demonstrated superior potency and selectivity in certain enzyme families compared to their trans counterparts due to optimal hydrogen bonding. nih.gov

The stereochemical assignment in disubstituted cyclobutanes is important, as different isomers can have different symmetry properties. For example, in 1,3-disubstituted cyclobutanes where the substituents are identical, both the cis and trans isomers are meso compounds, meaning they are achiral despite having stereocenters. chemistryschool.net

Comparison of Strain Energy Profiles Across Cycloalkane Diamines (e.g., Cyclopropane (B1198618), Cyclobutane, Cyclopentane)

The stability of cycloalkanes and their derivatives is inversely related to their ring strain, which is a combination of angle strain and torsional strain.

Cyclopropane and its derivatives are the most strained small rings. The C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This high angle strain, combined with torsional strain from eclipsed C-H bonds, results in a high strain energy. acs.org

Cyclobutane has less angle strain than cyclopropane, with bond angles of about 88°. It adopts a puckered or folded conformation to relieve some torsional strain. nih.gov Its strain energy is high but slightly less than that of cyclopropane. nih.gov

Cyclopentane (B165970) is significantly less strained. It can adopt a non-planar "envelope" conformation that minimizes both angle and torsional strain.

Table 2: Approximate Strain Energies of Parent Cycloalkanes

CycloalkaneStrain Energy (kcal/mol)Key Strain Factors
Cyclopropane ~27.5-28.1Severe angle strain (60° bond angles) and high torsional strain. nih.govacs.org
Cyclobutane ~26.3Significant angle strain (88° bond angles) and torsional strain, partially relieved by puckering. nih.gov
Cyclopentane ~7.1Low angle strain and moderate torsional strain, minimized by an "envelope" conformation. nih.gov

The high strain energy of cyclopropane and cyclobutane rings makes them more reactive than their less strained or acyclic counterparts. For instance, the reactivity of cyclobutane is intermediate between the highly reactive cyclopropane and the relatively inert cyclopentane. nih.gov This increased reactivity can be synthetically useful but may also contribute to the instability of certain derivatives. The strain energy of a cyclobutane ring can be significantly reduced by mono- or di-substitution with methyl groups due to the Thorpe-Ingold effect. nih.govru.nl

Bioisosteric Replacement Studies using Cyclobutane Diamines in Scaffold Design

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while maintaining its biological activity. researchgate.net Cyclobutane diamines, with their rigid and well-defined three-dimensional structures, are increasingly used as bioisosteres for other cyclic systems and as scaffolds in drug design. acs.orgnih.govacs.orgresearchgate.net

The constrained conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity. acs.org This rigidity can also enhance metabolic stability by preventing certain metabolic transformations. nih.govru.nl

One common application is the use of 1,3-diaminocyclobutane as a bioisosteric replacement for piperazine (B1678402), a common motif in many drugs. blumberginstitute.orgenamine.net While piperazine is flexible, the rigid cyclobutane scaffold can offer a different presentation of the amino groups, potentially leading to improved pharmacological profiles. blumberginstitute.org For example, replacing a piperazine ring with a spirodiamine analog has been shown to beneficially affect activity and reduce cytotoxicity in some cases. enamine.net

Furthermore, cyclobutane diamine derivatives have been investigated as promising building blocks for drug discovery due to their ability to act as sterically constrained diamines. acs.orgnih.govacs.orgresearchgate.net For instance, the spirocyclic diamine 6-amino-3-azaspiro[3.3]heptane, which contains a cyclobutane ring, has been evaluated as an inhibitor of several kinases. researchgate.net The unique three-dimensional shape of cyclobutanes allows them to fill hydrophobic pockets in protein targets and to direct key pharmacophore groups in specific spatial orientations. nih.govru.nl

Emerging Research Areas and Future Perspectives in Cyclobutane 1,1 Diamine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The synthesis of Cyclobutane-1,1-diamine remains a significant challenge, primarily because geminal diamines are often reactive and unstable intermediates comu.edu.tr. The strain of the cyclobutane (B1203170) ring likely exacerbates this instability . To date, no established, high-yield synthesis for this compound has been reported in the literature. However, progress in the synthesis of its isomers and related precursors provides a foundation for designing novel, albeit hypothetical, synthetic routes.

Future research will likely focus on adapting known reactions for creating C-N bonds to the unique steric and electronic environment of the cyclobutane core. A promising starting point is the commercially available and stable Cyclobutane-1,1-dicarboxylic acid . This precursor is famously used in the synthesis of the platinum-based anticancer drug Carboplatin researchgate.netresearchgate.net. Hypothetical pathways from this dicarboxylic acid to the diamine could involve degradative rearrangements, as outlined in the table below.

These proposed methods would need to overcome significant hurdles, including the potential for side reactions and the instability of the final product. In contrast, syntheses for the 1,2- and 1,3-isomers are well-established and often employ different strategies like classical malonate alkylation or the ring contraction of pyrrolidines nih.govacs.org. The development of a viable route to this compound will require meticulous optimization of reaction conditions and potentially the use of protective group strategies to stabilize intermediates.

IsomerSynthetic ApproachKey PrecursorStatusReference
This compoundCurtius RearrangementCyclobutane-1,1-diacyl azide (B81097)Hypothetical-
This compoundSchmidt ReactionCyclobutane-1,1-dicarboxylic acidHypothetical-
This compoundHofmann RearrangementCyclobutane-1,1-dicarboxamideHypothetical-
Cyclobutane-1,3-diamine (B1322089)Malonate Alkylation & Curtius RearrangementDiethyl malonate and 1,3-dibromopropaneEstablished nih.govresearchgate.net
Cyclobutane-1,2-diamine (B8145468)Ring Contraction of Pyrrolidine (B122466)Substituted PyrrolidinesEstablished acs.org

Exploration of New Applications as Ligands in Asymmetric Catalysis

Chiral diamines are cornerstone ligands in asymmetric catalysis, prized for their ability to form stable complexes with transition metals and induce high levels of enantioselectivity. The rigid cyclobutane framework in derivatives like (1S,2S)-Cyclobutane-1,2-diamine has proven valuable for creating effective catalysts researcher.life. These ligands impose a fixed geometry on the metal's coordination sphere, which is crucial for stereochemical control acs.org.

While this compound itself is achiral, its derivatives could be functionalized to create chiral ligands. The primary defining feature of this diamine as a ligand would be its extremely constrained N-M-N "bite angle," dictated by the geometry of a single carbon atom. This contrasts sharply with the wider and more flexible angles offered by 1,2- and 1,3-diamines. This structural rigidity could lead to unique selectivity in catalytic reactions that favor a very small coordination angle.

The exploration of this potential is currently theoretical but is supported by the extensive use of the related Cyclobutane-1,1-dicarboxylate (B1232482) as a bidentate ligand in platinum complexes cu.edu.eg. This demonstrates that the 1,1-disubstituted cyclobutane scaffold can effectively coordinate to metal centers. Future research would involve synthesizing stable derivatives of this compound and screening them in a variety of metal-catalyzed reactions to assess their catalytic performance against established diamine ligands.

LigandKey Structural FeatureProjected Bite AngleStatus / ApplicationReference
This compoundGeminal, highly constrainedVery Small (~60-70°)Theoretical / Unexplored-
Cyclobutane-1,2-diamineVicinal, rigid trans-scaffold~80-90°Established in Gd complexes and asymmetric catalysis acs.org
Cyclobutane-1,3-diamineDistal, rigid cis/trans isomersVariable, can act as bridging ligandBuilding block for drug candidates nih.gov
Ethane-1,2-diamine (en)Flexible five-membered chelate ring~83°Widely used benchmark ligand rsc.org

Advanced Materials Development Incorporating this compound Structural Motifs

The incorporation of cyclobutane rings into polymers and other materials is a known strategy for enhancing thermal stability and imparting structural rigidity researchgate.net. For instance, cyclobutane derivatives are used in the synthesis of liquid crystals and specialized polymers google.com. The unique, puckered three-dimensional structure of the ring can disrupt planarity and create materials with novel properties nih.gov.

The geminal diamine motif of this compound offers a distinct structural element for materials science. If it can be synthesized and rendered stable for polymerization, it could act as a rigid, tetra-functional monomer (counting the four N-H bonds). This would allow for the creation of highly cross-linked networks in materials like polyamides or polyureas. The 1,1-substitution pattern would create a sharp, well-defined structural node, differing significantly from the linear or gently turning linkages provided by 1,2- or 1,3-isomers.

Research in this area is currently driven by the use of its precursor, Cyclobutane-1,1-dicarboxylic acid , which serves as a building block for metal-organic frameworks (MOFs) and coordination polymers . The successful integration of the diamine counterpart would open the door to nitrogen-containing analogues, such as covalent organic frameworks (COFs), with potentially unique porosity, gas absorption, or mechanical properties. Spiro[3.3]heptane diamines, which share the feature of a quaternary carbon center, are also being explored as building blocks, indicating a broader interest in such rigid structures nih.govresearchgate.net.

Theoretical Insights Driving Experimental Design in this compound Research

Given the presumed instability and synthetic difficulty associated with this compound, theoretical and computational chemistry is not just an accessory but a prerequisite for guiding experimental efforts researchgate.net. Density Functional Theory (DFT) and other ab initio methods can provide critical insights into the molecule's fundamental properties before costly and complex synthetic work is undertaken .

Key areas where theoretical studies can drive research include:

Thermodynamic Stability: Computational models can predict the heat of formation and quantify the ring strain. Crucially, they can model potential decomposition pathways, such as the elimination of ammonia (B1221849), and calculate the activation energies for these processes, thereby predicting the compound's kinetic stability under various conditions acs.org.

Structural Conformation: Calculations can accurately determine the equilibrium geometry, including the puckering of the cyclobutane ring and the precise bond lengths and angles of the amino groups nih.gov. This information is vital for understanding its potential steric interactions as a ligand or monomer.

Electronic Properties: Analysis of the molecule's frontier orbitals (HOMO-LUMO) and charge distribution can predict its reactivity. Understanding the electronic impact of two electron-donating amino groups on a single strained carbon atom is key to anticipating its behavior in chemical reactions researchgate.net.

Ligand Behavior: By modeling the diamine in a complex with a metal ion, theoretical studies can predict the stability of the resulting chelate, the preferred coordination geometry, and the crucial bite angle. This can help researchers select the most promising metal candidates for potential catalytic applications researchgate.net.

These theoretical predictions provide a rational basis for experimental design, helping to identify the most promising synthetic routes and potential applications for this challenging but potentially rewarding molecule.

Theoretical ParameterMethodologyExperimental Implication
Heat of Formation / Strain EnergyDFT, Ab initio calculationsPredicts overall thermodynamic stability.
Decomposition Energy BarrierTransition State Search (e.g., QST2/3)Informs on kinetic stability and required handling conditions.
Conformational AnalysisPotential Energy Surface ScanPredicts 3D structure and steric profile for use in catalysis or materials.
HOMO-LUMO Gap / Atomic ChargesDFT, Mulliken/NBO AnalysisPredicts chemical reactivity, nucleophilicity, and sites for electrophilic attack.
Metal Complex Geometry / Bite AngleGeometry Optimization of Metal ComplexGuides selection of metals for catalysis and predicts ligand behavior.

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